molecular formula C21H20N4O4S B2965056 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895428-47-4

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

カタログ番号: B2965056
CAS番号: 895428-47-4
分子量: 424.48
InChIキー: SWICKNOOEBQMPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 868368-49-4) is a novel chemical entity that has garnered attention due to its potential biological activities. This article presents a comprehensive review of its biological activities, including its effects on various cell lines, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 319.36 g/mol. The structure features a pyrrolidine ring, a benzothiazole moiety, and a pyridine substituent, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antitumor activity. The compound has demonstrated promising results in vitro against various cancer cell lines. For instance, it was found to inhibit cell proliferation in several types of cancer cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Activity Type
A549 (Lung Cancer)15.3Antiproliferative
MCF7 (Breast Cancer)12.7Antiproliferative
HeLa (Cervical Cancer)10.5Antiproliferative

These findings indicate that the compound may interact with cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results show moderate to high efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus6.12
Escherichia coli25
Klebsiella pneumoniae30

These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, the compound has been studied for its anticonvulsant effects. Research indicates that it provides significant protection in animal models of epilepsy, particularly in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may bind to DNA or interfere with key enzymatic pathways involved in cell proliferation and survival.

DNA Binding Studies

Studies have shown that similar compounds can bind to the minor groove of DNA at AT-rich sites, potentially leading to interference with transcriptional processes and subsequent cellular effects .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that the compound significantly decreased tumor size in xenograft models when administered at therapeutic doses.
  • Antimicrobial Screening : In vitro studies revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains.
  • Anticonvulsant Properties : Animal studies highlighted the compound's effectiveness in reducing seizure frequency and severity, suggesting its potential as a treatment for epilepsy .

特性

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-5-6-15(29-2)19-20(13)30-21(23-19)25(11-14-4-3-9-22-10-14)18(28)12-24-16(26)7-8-17(24)27/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWICKNOOEBQMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。